2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester
Overview
Description
2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety with an ethyl ester group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinic Acid Derivative: The starting material, 4-methyl-nicotinic acid, is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form 4-methyl-nicotinic acid ethyl ester.
Introduction of the Formyl Group: The phenyl ring is then functionalized with a formyl group through a formylation reaction. This can be achieved using a Vilsmeier-Haack reaction, where the phenyl ring is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the para position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol for aminolysis.
Major Products
Oxidation: 2-(4-Carboxy-phenyl)-4-methyl-nicotinic acid.
Reduction: 2-(4-Hydroxymethyl-phenyl)-4-methyl-nicotinic acid ethyl ester.
Substitution: 2-(4-Formyl-phenyl)-4-methyl-nicotinic acid amide.
Scientific Research Applications
2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acetylcholine receptors, modulating neurotransmission and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formyl-phenyl)-nicotinic acid
- 2-(4-Formyl-phenyl)-4-methyl-pyridine
- 2-(4-Carboxy-phenyl)-4-methyl-nicotinic acid
Uniqueness
2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester is unique due to the presence of both a formyl group and an ethyl ester group on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(4-formylphenyl)-4-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-3-20-16(19)14-11(2)8-9-17-15(14)13-6-4-12(10-18)5-7-13/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIINDMYBPOECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1C2=CC=C(C=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158477 | |
Record name | 3-Pyridinecarboxylic acid, 2-(4-formylphenyl)-4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-58-1 | |
Record name | 3-Pyridinecarboxylic acid, 2-(4-formylphenyl)-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-(4-formylphenyl)-4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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